![molecular formula C17H21FN4 B5655776 N-(2,3-dimethylphenyl)-5-fluoro-2-(1-piperidinyl)-4-pyrimidinamine](/img/structure/B5655776.png)
N-(2,3-dimethylphenyl)-5-fluoro-2-(1-piperidinyl)-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
The synthesis of similar fluorinated pyrimidines and pyrimidinamines involves multiple steps, including electrophilic fluorination, palladium-catalyzed reactions, and telescoped processes for efficient conversion to desired intermediates and final products. A practical synthesis approach for related compounds, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, demonstrates the feasibility of high-yield and economically viable synthetic routes, highlighting the sophistication in synthesizing fluorinated pyrimidines and their derivatives (Zhang et al., 2009).
Molecular Structure Analysis
Molecular structure elucidation often involves X-ray crystallography and spectroscopic methods, providing insights into the compound's geometric configuration, bond lengths, angles, and conformational dynamics. The structure of related compounds, such as 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, reveals intricate details of molecular interactions and conformational states, which are crucial for understanding the compound's chemical behavior and reactivity (Sundar et al., 2011).
Chemical Reactions and Properties
Fluorinated pyrimidines undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions, which modify their chemical and physical properties. Their reactivity with nucleophiles, such as piperidine, is influenced by the electron-withdrawing fluorine atom, leading to selective and rapid reaction rates. The fluoropyrimidines' reactivity is significantly higher compared to other halogenated pyrimidines, demonstrating their unique chemical behavior (Brown & Waring, 1974).
Physical Properties Analysis
The physical properties of N-(2,3-Dimethylphenyl)-5-fluoro-2-(1-piperidinyl)-4-pyrimidinamine, such as solubility, melting point, and crystalline structure, are determined by its molecular structure and functional groups. Fluorinated compounds often exhibit enhanced thermal stability, low water absorption rates, and desirable solubility in organic solvents, which are critical for their application in various scientific fields (Madhra et al., 2002).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-fluoro-2-piperidin-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-12-7-6-8-15(13(12)2)20-16-14(18)11-19-17(21-16)22-9-4-3-5-10-22/h6-8,11H,3-5,9-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIFGZDOYYNCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=NC=C2F)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine |
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